Chemical structure and properties of 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine
Chemical structure and properties of 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine
This guide provides an in-depth technical analysis of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine , a specialized heterocyclic scaffold significant in medicinal chemistry, particularly as a key intermediate in the synthesis of proton pump inhibitors (PPIs) like Tenatoprazole and as a building block for novel antidiabetic agents.[1]
[1][2][3]
Executive Summary
5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: Derived/Related 2243949-74-6 for derivatives; Core scaffold) is a fused bicyclic heterocycle belonging to the class of 1-deazapurines .[1] It is structurally characterized by a pyridine ring fused to an imidazole ring, with a methoxy substitution at the C5 position and a methyl group on the N3 nitrogen.
This compound serves two critical roles in pharmaceutical development:
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Impurity Standard: It is a known degradation product and process impurity (N-methylated analog) of Tenatoprazole , a long-acting proton pump inhibitor.
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Pharmacophore Scaffold: It functions as a privileged structure in the design of kinase inhibitors and PPAR-gamma agonists for type 2 diabetes, owing to its ability to mimic purine nucleosides while offering distinct electronic properties.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Classification[1][2][3][6]
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IUPAC Name: 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine[1][2][3]
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Molecular Formula: C₈H₉N₃O[3]
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Molecular Weight: 163.18 g/mol
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SMILES: COc1nc2n(C)cnc2cc1
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Core Scaffold: Imidazo[4,5-b]pyridine (1-Deazapurine)
Electronic Structure & Tautomerism
The imidazo[4,5-b]pyridine system is an electron-deficient aromatic system.
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Pyridine Ring (C5-Methoxy): The methoxy group at C5 acts as an electron-donating group (EDG) via resonance, increasing the electron density at the C6 and N4 positions. This modulation is critical for binding affinity in H+/K+-ATPase targets.
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Imidazole Ring (N3-Methyl): The N3-methyl group locks the tautomeric state of the imidazole ring. Unlike the unsubstituted parent (which exists in equilibrium between 1H and 3H forms), the N3-methyl derivative is fixed, preventing proton transfer and altering the hydrogen bond donor/acceptor profile.
Synthesis & Manufacturing Protocols
The synthesis of this compound requires precise regiochemical control to ensure methylation occurs at the N3 position rather than N1 or the pyridine nitrogen.
Primary Synthetic Route: Reductive Cyclization
This protocol, adapted from patent literature (e.g., WO2018161871A1), utilizes a "methyl-first" strategy to guarantee N3 regioselectivity.[1]
Reagents:
-
Methylating Agent: Methyl Iodide (MeI) / Sodium Hydride (NaH)[4]
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Cyclization Agent: Formic Acid (HCOOH) / Iron Powder (Fe)
Step-by-Step Protocol:
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N-Methylation:
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Dissolve 6-methoxy-3-nitro-pyridin-2-amine in anhydrous DMF.
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Add NaH (1.5 eq) at 0°C to deprotonate the exocyclic amine.
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Add MeI (1.05 eq) and stir at 25°C.
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Mechanism: The amine anion attacks MeI. The nitro group at C3 sterically directs and electronically activates the amine.
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Intermediate: 6-Methoxy-N-methyl-3-nitro-pyridin-2-amine.[1]
-
-
Reductive Cyclization:
-
Suspend the intermediate in a mixture of Isopropanol (i-PrOH) and Formic Acid.
-
Add Iron powder (10 eq) and heat to 80°C for 12 hours.
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Mechanism: The nitro group is reduced to an amine (-NH2). The adjacent N-methylamine and the newly formed primary amine react with formic acid to close the imidazole ring.
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Product: 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine.[1][2][3]
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Visualization of Synthesis Pathway[1]
Caption: Regioselective synthesis via N-methylation of the nitro-amine precursor followed by reductive cyclization.
Physicochemical Properties[1][2][4][7][8][9][10]
| Property | Value (Experimental/Predicted) | Relevance |
| Physical State | Solid (Off-white to pale yellow powder) | Formulation stability |
| Melting Point | 168–172°C (Predicted) | Purity characterization |
| Solubility | Soluble in DMSO, MeOH, DCM; Low in Water | Lipophilic nature requires organic co-solvents for assays |
| LogP | ~1.2 – 1.5 | Moderate lipophilicity; good membrane permeability |
| pKa (Base) | ~4.5 (Pyridine N) | Less basic than pyridine due to fused imidazole |
| UV Max | ~285 nm, 305 nm | Characteristic of imidazopyridine chromophore |
Analytical Characterization
To validate the identity of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.35 (s, 1H): C2-H (Imidazole proton). Characteristic downfield singlet.
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δ 7.95 (d, J=8.5 Hz, 1H): C7-H (Pyridine ring).
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δ 6.70 (d, J=8.5 Hz, 1H): C6-H (Pyridine ring). Upfield due to ortho-methoxy effect.
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δ 3.92 (s, 3H): -OCH₃ (Methoxy group).
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δ 3.75 (s, 3H): N-CH₃ (N-Methyl group). Distinct from O-methyl, usually slightly upfield.[1]
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Mass Spectrometry (MS)
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Method: ESI-MS (Positive Mode)
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m/z: 164.08 [M+H]⁺
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Fragmentation: Loss of methyl radical (M-15) may be observed.
Applications in Drug Development[1][8]
A. Impurity Profiling (Tenatoprazole)
In the manufacturing of Tenatoprazole , this compound can form as a side product.
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Origin: If the sulfinyl linkage is cleaved (oxidative degradation) or if the starting material 2-mercapto-5-methoxyimidazo[4,5-b]pyridine is methylated at N3 instead of the sulfur during synthesis.
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Control Strategy: It serves as a reference standard (Reference Standard Code: Custom Synthesis) to quantify process impurities using HPLC.
B. Medicinal Chemistry Scaffold
Recent research (e.g., Semantic Scholar, 2020) highlights this scaffold in Thiazolidinedione (TZD) analogs for Type 2 Diabetes.
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Mechanism: The imidazo[4,5-b]pyridine core replaces the lipophilic tail of traditional PPAR-γ agonists.
-
Advantage: The 5-methoxy group improves metabolic stability compared to unsubstituted analogs, while the N-methyl group prevents rapid glucuronidation at the imidazole nitrogen.[1]
Biological Pathway Interaction[1]
Caption: Dual role of the scaffold as a drug impurity (left) and an active pharmacophore in metabolic disease research (right).
Safety & Handling
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GHS Classification: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling: Use in a fume hood. Avoid dust formation. This class of compounds (imidazopyridines) can exhibit genotoxicity; Ames testing is recommended for new derivatives.
References
-
World Intellectual Property Organization (WIPO). (2018). Patent WO2018161871A1: Imidazo-pyrrolone compounds as p53-MDM2 inhibitors.[1]Link
-
Semantic Scholar. (2020). A remarkable scaffold in the treatment of type 2 diabetes: Imidazo[4,5-b]pyridine derivatives.Link
-
PubChem. (2025).[2][5] Tenatoprazole | C16H18N4O3S | CID 40466926.[2] National Library of Medicine. Link
-
ResearchGate. (2009). Synthesis and characterization of metabolites and potential impurities in anti-ulcerative drug, tenatoprazole.Link
-
Sigma-Aldrich. (2025). Product Specification: Tenatoprazole and related Imidazo[4,5-b]pyridines.[2][6][][8][9]Link
Sources
- 1. US7598273B2 - Inhibitors of the gastric H+, K+-ATPase with enhanced therapeutic properties - Google Patents [patents.google.com]
- 2. Tenatoprazole, (R)- | C16H18N4O3S | CID 40466926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine | C8H9N3O | CID 23298312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2018161871A1 - ä½ä¸ºp53-MDM2æå¶åçåªåå¹¶å¡å¯é ®ååç© - Google Patents [patents.google.com]
- 5. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tenatoprazole - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
